molecular formula C13H8FNO2 B028489 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethane-1,2-dione CAS No. 152121-41-0

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethane-1,2-dione

Cat. No. B028489
M. Wt: 229.21 g/mol
InChI Key: PWXKRICWMZJIJO-UHFFFAOYSA-N
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Patent
US07790728B2

Procedure details

To a stirred cooled solution (−60° C.) of oxalyl chloride (3.55 mL, 40.8 mmol) in CH2Cl2 (16 mL) a solution of dimethyl sulfoxide (4.0 mL) in CH2Cl2 was added dropwise. Five minutes later a solution of 1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-diol (4.0 g, 17 mmols) in DMSO/CH2Cl2 (32 mL/13 mL) was dropped. The mixture was allowed to stir for 30 min at −60° C. and then triethylamine (24 mL) was added. When the reaction reached room temperature was diluted with water and dichloromethane. The organic phases were washed with water and brine and dried (MgSO4). After removal of the solvent under vacuum, the resulting solid was triturated with hexane to afford the title compound as an orange solid (3.68 g, 94%).
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-diol
Quantity
4 g
Type
reactant
Reaction Step Two
Name
DMSO CH2Cl2
Quantity
32 mL
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]([OH:27])[CH:19]([C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)[OH:20])=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl.CS(C)=O.C(Cl)Cl.O>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:27])[C:19]([C:21]2[CH:22]=[CH:23][N:24]=[CH:25][CH:26]=2)=[O:20])=[CH:14][CH:13]=1 |f:5.6|

Inputs

Step One
Name
Quantity
3.55 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-diol
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(O)C1=CC=NC=C1)O
Name
DMSO CH2Cl2
Quantity
32 mL
Type
solvent
Smiles
CS(=O)C.C(Cl)Cl
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
to stir for 30 min at −60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
reached room temperature
WASH
Type
WASH
Details
The organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting solid was triturated with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.